N-Acetyl Desethyl Chloroquine-d4 is a deuterated derivative of N-Acetyl Desethyl Chloroquine, a metabolite of chloroquine, which is a well-established antimalarial agent. This compound is primarily utilized as an internal standard in mass spectrometry, aiding in the quantification of N-Acetyl Desethyl Chloroquine in biological samples. The presence of deuterium in its structure enhances its stability and detection capabilities in analytical applications.
N-Acetyl Desethyl Chloroquine-d4 is classified under stable isotope-labeled compounds and serves as a reference material in pharmaceutical toxicology. It is categorized as an impurity reference material, specifically within the antiparasitic drug class. The compound is synthesized through deuteration processes that modify the original chloroquine structure to incorporate deuterium atoms.
The synthesis of N-Acetyl Desethyl Chloroquine-d4 involves the deuteration of N-Acetyl Desethyl Chloroquine. This process typically requires the use of deuterated reagents and solvents to ensure the successful incorporation of deuterium at specific positions within the molecule. The reaction conditions are crucial; they often involve controlled temperatures and pressures to optimize yield and purity.
Industrial production methods mirror these laboratory techniques but are scaled for larger quantities, necessitating stringent quality control measures. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis process and ensure product consistency .
The molecular formula for N-Acetyl Desethyl Chloroquine-d4 is with a molecular weight of 337.88 g/mol. The structural representation includes:
[2H]C([2H])(CC(C)Nc1ccnc2cc(Cl)ccc12)C([2H])([2H])N(CC)C(=O)CInChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2This structure features a chloroquine backbone modified by the addition of deuterium atoms, which alters its isotopic composition without significantly changing its chemical behavior.
N-Acetyl Desethyl Chloroquine-d4 can undergo various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The specific conditions—such as temperature, pressure, and solvent—vary based on the desired outcome .
The products formed from these reactions depend on the conditions applied. For instance, oxidation may yield N-oxide derivatives while reduction could lead to deuterated amines.
As a metabolite of chloroquine, N-Acetyl Desethyl Chloroquine-d4 functions similarly by inhibiting the enzyme heme polymerase in Plasmodium species. This inhibition disrupts the heme detoxification pathway within the parasite, leading to the accumulation of toxic heme levels that ultimately result in parasite death. The efficacy of this compound is enhanced in acidic environments typical of the Plasmodium food vacuole.
N-Acetyl Desethyl Chloroquine-d4 exhibits slight solubility in organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol.
The compound has a high purity level (>95% as determined by HPLC). Its stability under various conditions makes it suitable for use as an internal standard in analytical chemistry.
N-Acetyl Desethyl Chloroquine-d4 finds significant utility in scientific research:
N-Acetyl Desethyl Chloroquine-d4 is a deuterium-labeled compound with the molecular formula C₁₈H₂₀D₄ClN₃O and a precise molecular weight of 337.88 g/mol [1] [2] [6]. This molecular mass reflects the substitution of four hydrogen atoms with deuterium (²H or D) at specific positions. The compound exists as an off-white to pale yellow solid under standard storage conditions (-20°C in inert atmosphere) and demonstrates limited solubility in polar solvents like methanol and DMSO, as well as moderate solubility in chlorinated solvents such as chloroform [2] [8]. Its melting point ranges between 127-129°C, distinguishing it from non-acetylated metabolites [8].
Table 1: Molecular Characteristics of N-Acetyl Desethyl Chloroquine-d4
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀D₄ClN₃O |
| Molecular Weight | 337.88 g/mol |
| Accurate Mass | 337.1859 Da |
| Purity | >95% (HPLC) |
| Storage Conditions | -20°C, inert atmosphere |
The strategic incorporation of four deuterium atoms (D₄) at the 1,1,2,2-pentyl positions of the molecule enhances its utility in quantitative and metabolic studies. Deuterium, a stable hydrogen isotope, reduces the rate of metabolic degradation (isotope effect) by strengthening carbon-deuterium bonds compared to carbon-hydrogen bonds [6] [7]. This property minimizes first-pass metabolism and extends the half-life of the labeled compound, making it ideal for:
The systematic IUPAC name for this compound is N-[4-[(7-Chloro-4-quinolinyl)amino]-1,1,2,2-tetradeuterio-pentyl]-N-ethyl-acetamide [2] [8]. Key structural descriptors include:
CC(N(CC)C([2H])([2H])C([2H])([2H])CC(C)NC1=CC=NC2=C1C=CC(Cl)=C2)=O [6] InChI=1S/C18H24ClN3O/c1-4-22(14(3)23)11-5-6-13(2)21-17-9-10-20-18-12-15(19)7-8-16(17)18/h7-10,12-13H,4-6,11H2,1-3H3,(H,20,21)/i5D2,11D2 [2]The quinoline core (7-chloro-4-amino substituent) and the deuterated alkylacetamide chain are critical recognition motifs for binding biological targets. Table 2: Nomenclature and Structural Identifiers
| Descriptor Type | Value |
|---|---|
| IUPAC Name | N-[4-[(7-Chloro-4-quinolinyl)amino]-1,1,2,2-tetradeuterio-pentyl]-N-ethyl-acetamide |
| Common Synonyms | N-Acetyl(mono)desthylchloroquine; TRC-A173542 |
| CAS Number | 1216619-20-3 |
| Unlabelled CAS | 91828-61-4 |
The non-deuterated counterpart (CAS 91828-61-4) has the molecular formula C₁₈H₂₄ClN₃O and a molecular weight of 333.86 g/mol, reflecting a 4.02 g/mol difference attributable to deuterium [2] [8]. Key contrasts include:
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 1239908-48-5
CAS No.: 108890-18-2
CAS No.: